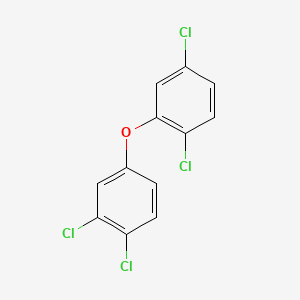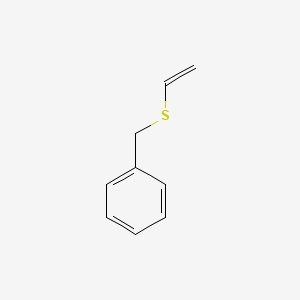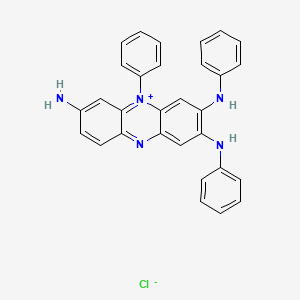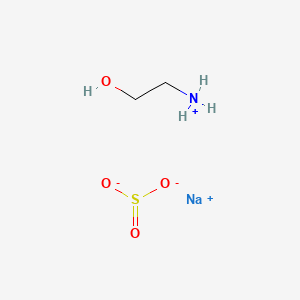
2,3',4',5-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,4’,5-Tetrachlorodiphenyl ether is an organic compound with the molecular formula C12H6Cl4O and a molecular weight of 307.99 g/mol . It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their environmental persistence and potential toxicological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride .
Industrial Production Methods
Industrial production of 2,3’,4’,5-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient chlorination .
Análisis De Reacciones Químicas
Types of Reactions
2,3’,4’,5-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3’,4’,5-Tetrachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its potential toxicological effects on living organisms.
Medicine: Studied for its potential use in developing new pharmaceuticals.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3’,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3’,4,5-Tetrachlorodiphenyl ether
- 2,2’,4,5’-Tetrachlorodiphenyl ether
Uniqueness
2,3’,4’,5-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct properties that make it suitable for specific applications in research and industry .
Propiedades
Número CAS |
159553-67-0 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(2,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-10(15)12(5-7)17-8-2-4-9(14)11(16)6-8/h1-6H |
Clave InChI |
MFTPXFIGIJCNJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)


![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)







![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)

